Trichloro(2-cyclohex-3-en-1-ylethyl)silane chemical properties
Trichloro(2-cyclohex-3-en-1-ylethyl)silane chemical properties
An In-Depth Technical Guide to Trichloro(2-cyclohex-3-en-1-ylethyl)silane
This guide provides a comprehensive technical overview of Trichloro(2-cyclohex-3-en-1-ylethyl)silane, a bifunctional organosilane of significant interest in advanced materials and synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, synthesis, reactivity, and handling protocols, grounding theoretical principles in practical, field-proven insights.
Introduction and Molecular Overview
Trichloro(2-cyclohex-3-en-1-ylethyl)silane (CAS No. 18290-60-3) is a unique organosilicon compound featuring two distinct reactive centers: a hydrolytically sensitive trichlorosilyl group and a synthetically versatile cyclohexene moiety.[1] This dual functionality makes it a valuable intermediate and building block for a range of applications, from surface modification and polymer synthesis to the development of complex molecular architectures.
The molecule's structure consists of a cyclohexene ring connected via an ethyl bridge to a silicon atom, which is, in turn, bonded to three chlorine atoms. This arrangement provides a powerful tool for chemists: the trichlorosilyl group can act as a robust anchor to hydroxyl-rich surfaces (like silica, glass, or metal oxides) or as a precursor to siloxane polymers, while the cyclohexene ring remains available for a wide array of organic transformations.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a chemical is paramount for its effective use in research and development. The key physicochemical data for Trichloro(2-cyclohex-3-en-1-ylethyl)silane are summarized below.
| Property | Value | Source |
| CAS Number | 18290-60-3 | [1] |
| Molecular Formula | C8H13Cl3Si | [1] |
| Molecular Weight | 243.63 g/mol | [2] |
| Boiling Point | 93 - 96 °C at 4 hPa | [3] |
| Density | 1.23 g/cm³ at 25 °C | [2][3] |
| Flash Point | 86 °C | [2] |
| Appearance | Colorless liquid | [4] (by analogy to similar compounds) |
| Purity | Typically ≥98% | [1] |
Spectroscopic Profile (Expected):
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¹H NMR: Protons on the cyclohexene ring and the ethyl bridge would appear in the aliphatic region (approx. 1.0-2.5 ppm), with the olefinic protons of the cyclohexene double bond resonating further downfield (approx. 5.5-6.0 ppm). The protons of the ethyl group adjacent to the silicon atom would show characteristic splitting patterns.
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¹³C NMR: Signals would confirm the presence of sp² carbons from the double bond (approx. 120-140 ppm) and sp³ carbons from the saturated portions of the ring and the ethyl linker.
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FT-IR: Key vibrational bands would include C-H stretching (aliphatic and olefinic, ~2850-3100 cm⁻¹), C=C stretching (~1650 cm⁻¹), and strong, characteristic Si-Cl stretching bands (~450-600 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of three chlorine atoms, aiding in the confirmation of the molecular formula.
Synthesis Pathway: Catalytic Hydrosilylation
The primary industrial and laboratory synthesis of Trichloro(2-cyclohex-3-en-1-ylethyl)silane is achieved via the hydrosilylation of 4-vinylcyclohexene with trichlorosilane (HSiCl₃).[5] This reaction is a cornerstone of organosilicon chemistry, enabling the formation of a stable silicon-carbon bond.
Causality in Experimental Design: The choice of catalyst is critical for achieving high yield and selectivity. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are commonly employed because they efficiently catalyze the addition of the Si-H bond across the vinyl group's double bond.[6] The reaction mechanism, typically a variation of the Chalk-Harrod cycle, involves the oxidative addition of the silane to the metal center, coordination of the alkene, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The reaction favors anti-Markovnikov addition, placing the silicon atom at the terminal carbon of the vinyl group, which is sterically less hindered.
Caption: High-level workflow for the synthesis of the target silane.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.
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Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with an inert gas (N₂ or Ar) inlet, a dropping funnel, and a thermometer. The entire apparatus must be flame-dried or oven-dried before use to eliminate moisture.
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Reagent Charging: Charge the flask with 4-vinylcyclohexene and the platinum hydrosilylation catalyst (e.g., Karstedt's catalyst, ~10-20 ppm).
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Reaction Initiation: Begin stirring and gently heat the flask to approximately 50 °C.
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Silane Addition: Add trichlorosilane dropwise from the dropping funnel to the stirred solution. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent dangerous temperature spikes.
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Reaction Monitoring: Maintain the reaction temperature between 50-80 °C. The progress can be monitored by FT-IR (disappearance of the Si-H stretch around 2250 cm⁻¹) or GC analysis.
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Purification: Once the reaction is complete, the crude product is purified by fractional distillation under reduced pressure to remove unreacted starting materials and any side products. The collection of the fraction boiling at 93-96 °C at 4 hPa yields the pure product.[3]
Core Reactivity and Synthetic Utility
The utility of Trichloro(2-cyclohex-3-en-1-ylethyl)silane stems from the orthogonal reactivity of its two functional groups.
Caption: Key reaction pathways available for the title compound.
A. Reactions at the Trichlorosilyl Group
The Si-Cl bonds are highly polarized and thus extremely susceptible to nucleophilic attack. This reactivity is the basis for its primary applications.
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Hydrolysis: The compound reacts violently with water in an exothermic reaction to form the corresponding silanetriol, releasing three equivalents of hydrochloric acid gas.[3][7] The resulting silanetriols are unstable and readily undergo self-condensation to form polysiloxane networks (silicone resins). This property is foundational for its use in forming cross-linked protective coatings.
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Alcoholysis: In the presence of alcohols (e.g., ethanol, methanol), it undergoes alcoholysis to yield the more stable trialkoxysilane derivatives. This is a common strategy to "tame" the reactivity of the trichlorosilane, making it easier to handle while preserving its ability to graft to surfaces under controlled conditions.
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Surface Modification: As a coupling agent, it can be used to functionalize surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides. The trichlorosilyl group reacts with the surface -OH groups to form stable, covalent Si-O-surface bonds, effectively tethering the cyclohexene moiety to the substrate. This is used to alter surface properties, for example, to increase hydrophobicity or to provide a reactive handle for further functionalization.[8]
B. Reactions at the Cyclohexene Double Bond
The olefinic bond in the cyclohexene ring is available for a wide range of classic organic transformations, allowing for the introduction of further complexity.
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Hydrogenation: The double bond can be catalytically hydrogenated (e.g., with H₂ over Pd/C) to yield the saturated trichloro(2-cyclohexylethyl)silane.
-
Epoxidation: Reaction with peroxy acids like m-CPBA will form the corresponding epoxide, a versatile intermediate for introducing nucleophiles.
-
Halogenation: The double bond will react with halogens (e.g., Br₂) via electrophilic addition.
This orthogonal reactivity is highly valuable in drug development and materials science, where it can act as a linker molecule, first attaching to a solid support or nanoparticle via the silane group and then using the cyclohexene ring for further chemical elaboration or drug conjugation.
Safety and Handling
Trichloro(2-cyclohex-3-en-1-ylethyl)silane is a hazardous chemical that must be handled with extreme care by trained personnel.
-
Hazards:
-
Water Reactivity: Reacts violently with water, moisture, and protic solvents, releasing corrosive hydrogen chloride gas.[3][7] All handling must be done under strictly anhydrous conditions and preferably under an inert atmosphere.
-
Corrosivity: Causes severe skin burns and serious eye damage due to its reaction with moisture to form HCl.[3][9]
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Toxicity: It is classified as toxic in contact with skin.[3] Inhalation of vapors may cause respiratory irritation.[7][10]
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician immediately.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[3]
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Conclusion
Trichloro(2-cyclohex-3-en-1-ylethyl)silane is a highly versatile bifunctional molecule. Its utility is derived from the distinct and controllable reactivity of its trichlorosilyl and cyclohexene groups. The former provides a powerful means for covalent attachment to surfaces and polymerization into siloxane networks, while the latter offers a platform for a diverse range of organic transformations. While its high reactivity, particularly towards moisture, necessitates rigorous handling procedures, its potential as a coupling agent, surface modifier, and synthetic building block ensures its continued relevance in advanced materials science and complex molecule synthesis. For researchers in these fields, a thorough understanding of its chemical properties is the key to unlocking its full potential.
References
-
Win-Win Chemical Co. Ltd. trichloro(2-cyclohex-3-en-1-ylethyl)silane cas no. 18290-60-3 98%.
-
ChemBK. trichloro[2-(3-cyclohexen-1-yl)ethyl]silane.
-
PubChem. (2,3,4-Trichloro-3-methylcyclohexen-1-yl)silane.
-
NIST. trichloro(2-chloroethyl)silane.
-
CymitQuimica. Silane, trichloro- (CAS 10025-78-2).
-
US EPA. Silane, trichloro(2-chloroethyl)-.
-
Sigma-Aldrich. Safety Data Sheet for Trichloro(2-(3-cyclohexenyl)ethyl)silane.
-
NIST. Silane, trichloro(2-tricyclo[3.3.1.1(3,7)]dec-1-ylethyl)-.
-
Sigma-Aldrich. Safety Data Sheet for Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane.
-
Sigma-Aldrich. Safety Data Sheet for Trichlorosilane.
-
PubChem. Trichlorosilane.
-
Gelest, Inc. Safety Data Sheet for Trichlorosilane, 99%.
-
Carl ROTH. Safety Data Sheet: Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane.
-
Chem-Impex. Trichloro(hexadecyl)silane.
-
PubChem. Cyclohexyltrichlorosilane.
-
Sigma-Aldrich. Hydrosilylation Catalyst.
-
PubChem. Trichloroethylsilane.
-
PubChem. Trichloro-(3-methylcyclohex-3-en-1-yl)silane.
-
Nakajima, Y., et al. Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 2021.
Sources
- 1. trichloro(2-cyclohex-3-en-1-ylethyl)silane cas no. 18290-60-3 98%, CasNo.18290-60-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrosilylation Catalyst [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. louisville.edu [louisville.edu]
- 10. gelest.com [gelest.com]
